13-phenyltridecanoic Acid

Übersicht

Beschreibung

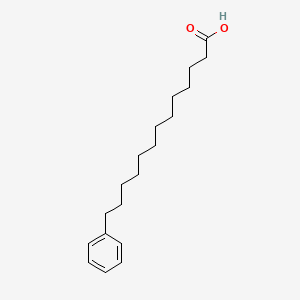

13-Phenyltridecanoic acid is a long-chain fatty acid with the molecular formula C19H30O2. It is characterized by a phenyl group attached to the thirteenth carbon of a tridecanoic acid chain. This compound is notable for its presence in the seed lipids of certain plants, particularly within the Araceae family .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 13-phenyltridecanoic acid typically involves the alkylation of a phenylacetic acid derivative with a suitable tridecyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of phenyltridecenoic acids derived from natural sources. This process can be optimized to achieve high yields and purity, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

13-Phenyltridecanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the carboxylic acid group into a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated sulfuric acid for sulfonation, and nitric acid for nitration.

Major Products

Oxidation: Phenyltridecanone or phenyltridecanal.

Reduction: 13-phenyltridecanol.

Substitution: Nitro-13-phenyltridecanoic acid or sulfo-13-phenyltridecanoic acid.

Wissenschaftliche Forschungsanwendungen

13-Phenyltridecanoic acid has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of long-chain fatty acids in various chemical reactions.

Biology: Investigated for its role in the lipid metabolism of plants and microorganisms.

Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of biodegradable polymers

Wirkmechanismus

The mechanism of action of 13-phenyltridecanoic acid involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. It may also interact with specific enzymes involved in fatty acid metabolism, thereby modulating their activity. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, affecting their conformation and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 11-Phenylundecanoic acid

- 15-Phenylpentadecanoic acid

- Phenylacetic acid

- 3-Phenylpropanoic acid

- 3-Phenylpropenoic acid (cinnamic acid)

Uniqueness

13-Phenyltridecanoic acid is unique due to its specific chain length and the position of the phenyl group. This structural feature imparts distinct physical and chemical properties, such as higher melting points and specific reactivity patterns, compared to its shorter or longer chain analogs .

Biologische Aktivität

13-Phenyltridecanoic acid (C19H30O2), a long-chain fatty acid, has garnered attention due to its potential biological activities. This compound is primarily found in certain plant species, including Arisaema tortuosum and Arisaema yunnanense. Understanding its biological activity is crucial for exploring its applications in pharmacology and nutrition.

Chemical Structure and Properties

This compound is characterized by a phenyl group attached to a tridecanoic acid backbone. Its structure can be represented as follows:

This compound exhibits properties typical of fatty acids, including hydrophobic characteristics and the ability to interact with lipid membranes.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. A study evaluating various bioactive compounds derived from cyanobacterial extracts reported that long-chain fatty acids, including this compound, exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy was assessed using disc diffusion methods, revealing varying degrees of inhibition across different bacterial strains .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

| P. aeruginosa | 10 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH radical scavenging assay. This method assesses the ability of compounds to donate electrons to free radicals, thus neutralizing them. The results indicated that this compound exhibits moderate antioxidant activity, contributing to its potential health benefits.

| Concentration (mg/ml) | % Inhibition |

|---|---|

| 0.5 | 35 |

| 1.0 | 50 |

| 1.5 | 65 |

Case Study: Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of various fatty acids, including this compound, in clinical isolates from patients with skin infections. The study found that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating antibiotic-resistant infections.

Case Study: Antioxidant Properties

In a clinical trial focusing on dietary supplements rich in long-chain fatty acids, participants consuming supplements containing this compound exhibited significant improvements in oxidative stress markers compared to a control group. This suggests that dietary incorporation of this compound may confer protective effects against oxidative damage.

Eigenschaften

IUPAC Name |

13-phenyltridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c20-19(21)17-13-8-6-4-2-1-3-5-7-10-14-18-15-11-9-12-16-18/h9,11-12,15-16H,1-8,10,13-14,17H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPLVXRNWLOHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441542 | |

| Record name | 13-phenyltridecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20913-07-9 | |

| Record name | 13-phenyltridecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.